N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine
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Overview
Description
N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine is a heterocyclic compound that contains both furan and purine moieties The furan ring is a five-membered aromatic ring with one oxygen atom, while the purine ring system is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine typically involves the reaction of a furan derivative with a purine derivative under specific conditions. One common method involves the use of 2-furoic acid and furfurylamine as starting materials. These reactants undergo a condensation reaction in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, often supported by microwave radiation to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and scalability. Additionally, purification methods such as crystallization or flash chromatography are employed to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-cyanoacetamide: Another furan derivative with potential antimicrobial properties.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Known for its metal-chelating properties and biological activities.
Uniqueness
N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine is unique due to its combined furan and purine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-7-14-10-11(13-6-9-4-3-5-18-9)15-8(2)17-12(10)16-7/h3-5H,6H2,1-2H3,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMAAOGLHXZLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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